molecular formula C19H23N7O6 B2758259 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 476294-12-9

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2758259
CAS RN: 476294-12-9
M. Wt: 445.436
InChI Key: HLXACOWENFSCPF-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23N7O6 and its molecular weight is 445.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cardiovascular Activity

Research conducted by Chłoń-Rzepa et al. (2004) on derivatives of this compound, including their synthesis and evaluation for cardiovascular activities such as electrocardiographic changes, antiarrhythmic, and hypotensive effects, has shown promising results. The study found that certain analogues displayed significant prophylactic antiarrhythmic activity and hypotensive activity, highlighting their potential therapeutic applications in cardiovascular diseases (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Molecular Structure Analysis

Karczmarzyk, Karolak-Wojciechowska, & Pawłowski (1995) have elucidated the molecular structure of an analogue, providing insights into its geometric configuration and the conformation of its substituent groups. This structural analysis is vital for understanding the compound's chemical behavior and interaction with biological targets (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

Antihistaminic Activity

A study by Pascal et al. (1985) synthesized and evaluated a series of derivatives for antihistaminic activity. Some compounds demonstrated significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting their potential as antihistaminic agents (Pascal, Beranger, Pinhas, Poizot, & Désiles, 1985).

Psychotropic Potential

Research by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl and arylpiperazinyl derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione investigated their affinity for serotonin receptors and their potential psychotropic effects. This study indicates the possibility of designing new serotonin ligands with antidepressant and anxiolytic-like activity (Chłoń-Rzepa, Żmudzki, Satała, Duszyńska, Partyka, Wróbel, Jastrzębska-Więsek, Wesołowska, Bojarski, Pawłowski, & Zajdel, 2013).

Antimycobacterial Activity

Konduri, Prashanth, Krishna, Sriram, Behera, Siegel, & Rao (2020) developed novel purine linked piperazine derivatives targeting Mycobacterium tuberculosis. This research highlights the therapeutic potential of these compounds in treating tuberculosis, with some analogues showing greater potency than existing drugs (Konduri, Prashanth, Krishna, Sriram, Behera, Siegel, & Rao, 2020).

properties

IUPAC Name

7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O6/c1-23-16-15(17(28)22-19(23)29)25(18(21-16)24-8-6-20-7-9-24)10-13(27)11-32-14-4-2-12(3-5-14)26(30)31/h2-5,13,20,27H,6-11H2,1H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXACOWENFSCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC(COC4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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